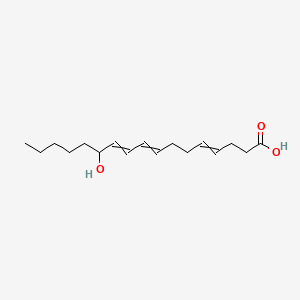

12-Hydroxyheptadeca-4,8,10-trienoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

12-Hydroxyheptadeca-4,8,10-trienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C17H28O3 and its molecular weight is 280.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anti-Inflammatory Effects

Research indicates that 12-HHT exhibits significant anti-inflammatory properties. A study demonstrated that 12-HHT suppresses UV-induced interleukin-6 (IL-6) synthesis in keratinocytes by inhibiting the activation of the p38 mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways. This effect is mediated through the up-regulation of MAPK phosphatase-1 (MKP-1), which acts as a negative regulator of p38 MAPK . The findings suggest that 12-HHT could serve as a therapeutic agent for managing skin inflammatory diseases.

Wound Healing

12-HHT plays a crucial role in wound healing processes. It has been shown to promote epidermal wound closure by stimulating keratinocyte migration through the BLT2 receptor pathway. This mechanism involves the induction of tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinases (MMPs), which are essential for tissue repair . In animal models, increased levels of 12-HHT were observed in wound exudates, and its accumulation was inhibited by non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin .

Cancer Research

The interaction between 12-HHT and the BLT2 receptor has implications in cancer biology. Studies have associated the BLT2 receptor with tumor growth and metastasis in various cancers, including breast, prostate, and pancreatic cancers. The activation of BLT2 by 12-HHT has been linked to enhanced malignant behavior in tumor cells, suggesting that targeting this pathway could be beneficial in cancer therapies .

Cardiovascular Health

Given its origin from arachidonic acid metabolism, 12-HHT is implicated in cardiovascular health. It influences platelet aggregation and inflammatory responses, which are critical factors in cardiovascular disease management. The compound's modulatory effects on inflammatory pathways may provide insights into developing new treatments for cardiovascular conditions.

Allergic Responses

Emerging research indicates that 12-HHT may modulate allergic responses through its action on the BLT2 receptor. In models of asthma, it has been observed that 12-HHT levels influence the severity of allergic reactions by affecting immune cell chemotaxis and cytokine production . This suggests a potential role for 12-HHT in managing allergic diseases.

Case Studies and Research Findings

The following table summarizes key studies related to the applications of 12-Hydroxyheptadeca-4,8,10-trienoic acid:

特性

分子式 |

C17H28O3 |

|---|---|

分子量 |

280.4 g/mol |

IUPAC名 |

12-hydroxyheptadeca-4,8,10-trienoic acid |

InChI |

InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h6-9,11,14,16,18H,2-5,10,12-13,15H2,1H3,(H,19,20) |

InChIキー |

OOUWAQWGYMYDEK-UHFFFAOYSA-N |

正規SMILES |

CCCCCC(C=CC=CCCC=CCCC(=O)O)O |

同義語 |

12-hydroxy-4,8,10-heptadecatrienoic acid delta(4)-12-hydroxy-8,10-heptadecadienoic acid delta(4)-HHD |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。